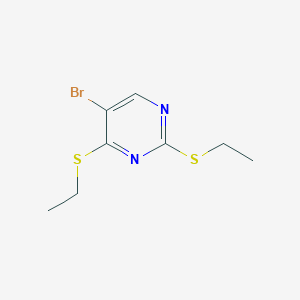
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and ethylsulfanyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction is carried out under mild conditions, resulting in moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The bromine and ethylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-morpholino)pyrimidine: Another brominated pyrimidine with different substituents.
2,5-Disubstituted Pyrimidines: Compounds with various substituents at positions 2 and 5 of the pyrimidine ring.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with a pyrimidine core.
Uniqueness
5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine is unique due to the presence of both bromine and ethylsulfanyl groups, which confer distinct reactivity and potential biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in research and industry.
Propiedades
Número CAS |
62880-70-0 |
|---|---|
Fórmula molecular |
C8H11BrN2S2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
5-bromo-2,4-bis(ethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C8H11BrN2S2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
HTQWQQVKFIIZSM-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=NC=C1Br)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
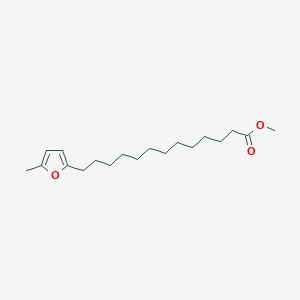

![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
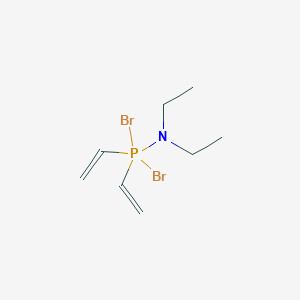
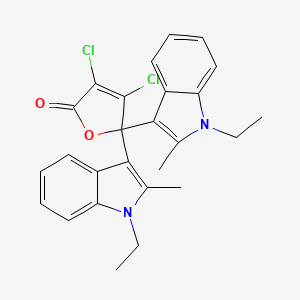
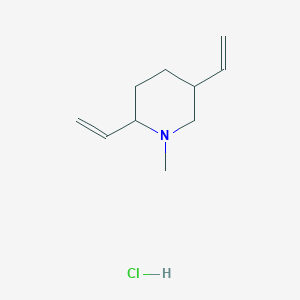

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
